Cas no 2034572-32-0 (2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide)

2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide
- 2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide
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- インチ: 1S/C17H18ClFN2O2S/c18-15-9-13(19)1-2-14(15)17(22)20-4-5-21-6-8-24-16(10-21)12-3-7-23-11-12/h1-3,7,9,11,16H,4-6,8,10H2,(H,20,22)
- InChIKey: QTQKYQOSNMPKPO-UHFFFAOYSA-N
- ほほえんだ: C(NCCN1CCSC(C2C=COC=2)C1)(=O)C1=CC=C(F)C=C1Cl
2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6353-5645-30mg |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]benzamide |
2034572-32-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6353-5645-5mg |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]benzamide |
2034572-32-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6353-5645-50mg |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]benzamide |
2034572-32-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6353-5645-10mg |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]benzamide |
2034572-32-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6353-5645-15mg |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]benzamide |
2034572-32-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6353-5645-20mg |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]benzamide |
2034572-32-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6353-5645-25mg |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]benzamide |
2034572-32-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6353-5645-2mg |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]benzamide |
2034572-32-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6353-5645-40mg |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]benzamide |
2034572-32-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6353-5645-2μmol |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]benzamide |
2034572-32-0 | 2μmol |
$57.0 | 2023-09-09 |
2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamideに関する追加情報
Introduction to 2-Chloro-4-Fluoro-N-2-(Furan-3-yl)-2-(Thiomorpholin-4-yl)ethylbenzamide (CAS No. 2034572-32-0)
2-Chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide (CAS No. 2034572-32-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloro and fluoro substituent on the benzene ring, a furan moiety, and a thiomorpholine group. These structural elements contribute to its potential therapeutic applications and biological activities.
The development of 2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide has been driven by the need for new therapeutic agents with improved efficacy and reduced side effects. Recent studies have highlighted its potential as a lead compound in the treatment of various diseases, particularly those involving inflammatory and neurological disorders.
In terms of its chemical structure, 2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide is a derivative of benzamide, with the addition of functional groups that enhance its pharmacological properties. The chloro and fluoro substituents on the benzene ring are known to influence the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. The furan moiety, a five-membered heterocyclic ring containing an oxygen atom, is often associated with anti-inflammatory and antioxidant activities. The thiomorpholine group, a six-membered heterocyclic ring containing sulfur, contributes to the compound's overall flexibility and binding affinity to target proteins.
The synthesis of 2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide typically involves multi-step reactions, including the formation of the benzamide core, the introduction of the chloro and fluoro substituents, and the attachment of the furan and thiomorpholine groups. Advanced synthetic methods such as transition metal-catalyzed cross-coupling reactions and organocatalysis have been employed to optimize the yield and purity of the final product.
In preclinical studies, 2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide has demonstrated promising pharmacological properties. It has shown potent anti-inflammatory effects in both in vitro and in vivo models, making it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary studies have indicated that this compound may have neuroprotective effects, suggesting its potential use in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
The mechanism of action of 2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-y l)ethylbenzamide is not yet fully understood but is believed to involve multiple pathways. It has been shown to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-kB pathway and the Nrf2 pathway. These pathways play crucial roles in regulating immune responses and cellular defense mechanisms.
To further explore the therapeutic potential of 2-chloro-4-fluoro-N - 2 -(furan - 3 - yl) - 2 -(thiomorpholin - 4 - yl)ethylbenzamide, ongoing research is focusing on optimizing its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). This includes developing prodrugs or drug delivery systems that can enhance its bioavailability and reduce off-target effects.
In conclusion, 2-chloro - 4 - fluoro - N - 2 -(furan - 3 - yl) - 2 -(thiomorpholin - 4 - yl)ethylbenzamide (CAS No. 2034572 - 32 - 0) represents a promising lead compound in the development of new therapeutic agents for inflammatory and neurological disorders. Its unique chemical structure and multifaceted biological activities make it an attractive candidate for further investigation in preclinical and clinical settings.
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